molecular formula C15H14FN3S2 B12203231 4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole

4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole

Cat. No.: B12203231
M. Wt: 319.4 g/mol
InChI Key: KLDKNKOYEODILL-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a fluorophenyl group, a thienyl group, and a methylthio group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction with a thienyl halide in the presence of a suitable catalyst.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic substitution reaction using a fluorophenyl halide.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-[(4-chlorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole
  • 4-Ethyl-3-[(4-bromophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole
  • 4-Ethyl-3-[(4-methylphenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole

Uniqueness

4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H14FN3S2

Molecular Weight

319.4 g/mol

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H14FN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3

InChI Key

KLDKNKOYEODILL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

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